N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide
Description
N'-Hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide is a substituted ethanimidamide derivative characterized by a 3-methoxyphenyl methoxy group attached to the central amidoxime scaffold. This compound belongs to a class of amidoximes, which are known for their versatile reactivity, particularly in coordination chemistry and medicinal applications. The presence of the methoxy group at the meta position on the phenyl ring influences its electronic properties, enabling unique interactions in chemical and biological systems.
Properties
IUPAC Name |
N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-4-2-3-8(5-9)6-15-7-10(11)12-13/h2-5,13H,6-7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGCPZXQDUGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)COC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide typically involves the reaction of 3-methoxybenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethanimidoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Key Findings :
- Meta vs.
- Nitro vs. Methoxy : Nitro groups (e.g., in compound 24, ) decrease reactivity in nucleophilic reactions but may enhance binding in biological targets through polar interactions .
- Heteroaromatic vs. Phenyl : Thienyl groups introduce sulfur-mediated conjugation, affecting solubility and coordination behavior .
Key Findings :
- Electron-withdrawing groups (e.g., nitro in compound 24) correlate with higher yields (93%), possibly due to stabilized intermediates .
- Para-substituted methoxy (compound 13) achieves high crystallinity and yield (88%), suggesting favorable reaction kinetics .
Physical and Chemical Properties
Biological Activity
N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features an imidamide functional group with a methoxy-substituted phenyl ring. Its molecular formula is CHNO, with a molecular weight of 225.26 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and interaction with biological systems, making it a subject of interest in pharmacological studies.
The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition. The compound binds to specific active sites on enzymes, blocking their activity. This inhibition can lead to reduced inflammation and slowed growth of cancer cells, highlighting its therapeutic potential in treating various diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties . This is attributed to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response, and their inhibition can lead to decreased production of inflammatory mediators.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest. For instance, studies have shown that this compound can reduce the viability of breast cancer cells by targeting specific signaling pathways associated with tumor growth.
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a promising role in cancer therapy.
Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of acute inflammation, administration of this compound significantly reduced edema compared to controls. The results indicated that this compound effectively modulates inflammatory responses, supporting its potential use as an anti-inflammatory agent in clinical settings.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamide | Methoxy group at 4-position | Potential anti-inflammatory effects |
| N'-hydroxy-2-[(2-methoxyphenyl)methoxy]ethanimidamide | Methoxy group at 2-position | Limited biological activity |
| N'-hydroxy-2-[(3-ethoxyphenyl)methoxy]ethanimidamide | Ethoxy instead of methoxy | Antimicrobial properties |
This table highlights how variations in substitution patterns affect the biological activities of similar compounds. This compound stands out due to its specific substitution pattern at the 3-position, which imparts unique chemical reactivity and potential biological properties compared to its analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide?
The synthesis typically involves nucleophilic substitution or condensation reactions between a 3-methoxyphenylmethoxy precursor and hydroxylamine derivatives. Controlled temperatures (60–80°C) and pH (7–9) are critical to minimize side reactions like oxidation or hydrolysis. Methanol/water mixtures with NaHCO₃ as a base are common solvents, as seen in analogous amidoxime syntheses . Purity can be enhanced via recrystallization (e.g., dichloromethane) or column chromatography.
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the methoxy group (δ ~3.7–3.9 ppm) and hydroxyimine protons (δ ~8–10 ppm) .
- FT-IR : Identification of N–O (950–1050 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving conformational details if single crystals are obtainable .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screens should include:
- Antimicrobial assays (e.g., MIC against E. coli or S. aureus) due to structural similarities to bioactive amidoximes .
- Enzyme inhibition studies (e.g., cyclooxygenase or cytochrome P450) using fluorometric or colorimetric substrates .
- Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) to assess therapeutic potential .
Advanced Research Questions
Q. How does the 3-methoxyphenyl moiety influence the compound’s interaction with biological targets?
The methoxy group enhances electron density via resonance, promoting π-π stacking with aromatic residues in enzymes or receptors. Computational studies (molecular docking) reveal its role in binding pocket orientation, as seen in analogs with improved affinity for metalloenzymes . Compare with 4-methoxyphenyl or unsubstituted phenyl derivatives to isolate electronic vs. steric effects .
Q. What strategies resolve contradictions in reported biological activity data for amidoxime derivatives?
Discrepancies may arise from:
- Purity : Use HPLC (>95% purity) to eliminate confounding impurities .
- Assay conditions : Standardize pH, temperature, and solvent (DMSO vs. aqueous buffers).
- Target specificity : Employ isoform-selective enzymes (e.g., COX-2 vs. COX-1) to clarify mechanisms . Retracted studies (e.g., ) highlight the need to cross-validate findings with independent assays like SPR or ITC.
Q. How can structural modifications improve metabolic stability without compromising activity?
- Methoxy positioning : 3-methoxy (meta) substitution reduces steric hindrance compared to 2- or 4-substituted analogs, as shown in SAR tables .
- Hydroxyimine protection : Acetylation or methylation of the N–OH group may prevent rapid glucuronidation .
- Metal complexation : Cobalt or nickel chelates (as in ) can enhance stability and modulate redox activity.
Q. What advanced computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Model binding persistence with targets (e.g., 50-ns trajectories for stability analysis) .
- CCS (collision cross-section) values : Predict LC-MS/MS behavior for metabolite identification .
Methodological Considerations
- Handling data gaps : For understudied analogs, leverage QSAR models trained on structurally related amidoximes .
- Stereochemical analysis : Use chiral HPLC or CD spectroscopy if geometric isomerism (E/Z) is suspected .
- Metal coordination studies : Employ UV-Vis titration and conductometry to determine stoichiometry and stability constants of metal complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
